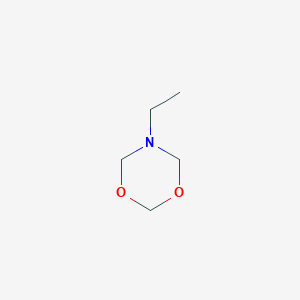
5-Ethyl-1,3,5-dioxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3,5-dioxazinane is a heterocyclic organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,5-dioxazinane typically involves the cyclocondensation of 3-aminopropan-1-ol derivatives with aldehydes. One common method includes reacting 2,2-substituted 3-aminopropan-1-ols with formaldehyde in the presence of sodium borohydride. This reaction proceeds under mild conditions, often at ambient temperature, and yields the desired oxazinane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the presence of formic acid and controlled heating can be employed to facilitate the cyclocondensation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,3,5-dioxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the ring structure .
Applications De Recherche Scientifique
5-Ethyl-1,3,5-dioxazinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3,5-dioxazinane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazinane: Lacks the ethyl substituent at the 5-position.
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one nitrogen and one oxygen.
1,3-Thiazine: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-Ethyl-1,3,5-dioxazinane is unique due to the presence of both nitrogen and oxygen atoms in the ring, along with an ethyl substituent at the 5-position. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
132292-80-9 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
5-ethyl-1,3,5-dioxazinane |
InChI |
InChI=1S/C5H11NO2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3 |
Clé InChI |
TVFMFASJQSFRTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1COCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

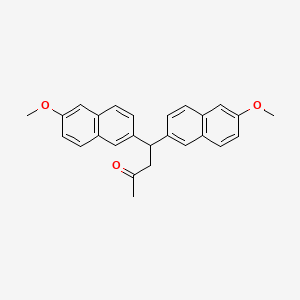


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
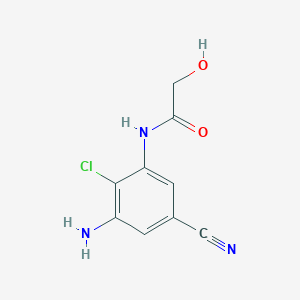
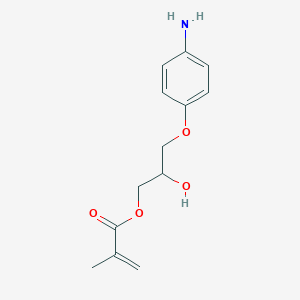
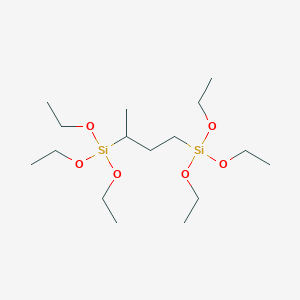
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
